molecular formula C15H9ClN4O5 B2480544 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate CAS No. 851862-94-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate

Cat. No.: B2480544
CAS No.: 851862-94-7
M. Wt: 360.71
InChI Key: HXJIVHICMOPWTI-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazine ring with a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the formation of the triazine ring followed by esterification with 4-chloro-3-nitrobenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and green chemistry principles could be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields a carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound or its derivatives could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate
  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate
  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-nitrobenzoate

Uniqueness

The presence of both the 4-chloro and 3-nitro groups in (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate makes it unique compared to its analogs

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O5/c16-11-6-5-9(7-13(11)20(23)24)15(22)25-8-19-14(21)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJIVHICMOPWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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